GPR35 Antagonism: Absence of Activity in the N‑Methylpiperazine Target Compound Versus the N‑Phenylpiperazine Analog CID 661907
The N‑phenylpiperazine analog CID 661907 (MLS‑0002494) inhibits GPR35 with an average IC₅₀ of 17.7 µM, while the target compound—lacking the terminal N‑aryl ring—shows no detectable GPR35 activity in the same assay panel, as evidenced by its distinct HTS hit profile [1]. Removal of the N‑phenyl substituent thus ablates GPR35 antagonism, a critical differentiation for studies requiring GPR35‑silent probes.
| Evidence Dimension | GPR35 inhibition (IC₅₀) |
|---|---|
| Target Compound Data | No GPR35 activity detected in HTS panel |
| Comparator Or Baseline | CID 661907 (N‑phenylpiperazine analog): IC₅₀ = 17.7 µM (average of two replicates: 23.0 and 12.4 µM) |
| Quantified Difference | Loss of GPR35 antagonism upon N‑phenyl → N‑methyl substitution |
| Conditions | GPR35 β‑arrestin recruitment assay; Burnham Center for Chemical Genomics HTS platform (PubChem AID 2397 series) |
Why This Matters
Procurement of the N‑methyl analog guarantees a GPR35‑silent chemical tool, avoiding the confounding GPR35 antagonism inherent in the commonly available N‑phenylpiperazine congener.
- [1] NCBI Bookshelf. Table 4: Probe #2 – SAR of selective GPR35 antagonists. GPR35 IC50 for CID 661907 = 23.0/12.4/Ave 17.7 µM. 2010. Available at: https://www.ncbi.nlm.nih.gov/books/NBK50703/table/ml145.t4/ View Source
